ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
Description
This compound, referred to as U-SHA in cryo-EM studies, is a urease inhibitor targeting Helicobacter pylori. Its structure features a 3,5-dimethylphenyl-substituted imidazole core linked via a sulfanyl acetamido group to an ethyl benzoate ester. The high-resolution (2.09 Å) cryo-EM structure of U-SHA bound to H. pylori urease highlights its precise binding mode in the enzyme’s active site, making it a promising candidate for drug development .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-21(27)17-5-7-18(8-6-17)24-20(26)14-29-22-23-9-10-25(22)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXTNJQLRZAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Coupling with Benzoate Ester: The final step involves coupling the imidazole derivative with ethyl 4-aminobenzoate using a coupling reagent such as TBTU in the presence of a base like lutidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .
Scientific Research Applications
Ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the function of bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential biochemical processes .
Comparison with Similar Compounds
Beta-Mercaptoethanol (BME)
- Structural Features : A small thiol compound lacking the imidazole and benzoate moieties.
- Biological Activity : A classic urease inhibitor with broad but less specific binding.
- The imidazole and dimethylphenyl groups in U-SHA enable hydrophobic interactions and hydrogen bonding absent in BME, likely enhancing specificity .
Elastase-Targeted Acetamide Derivatives ()
- Example Compounds :
- N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2)
- N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7)
- Structural Features : Varied substituents (chloro, sulfamoyl, benzenesulfonyl) on benzimidazole/benzodiazole cores.
- Biological Activity : Tested for elastase inhibition, unlike U-SHA’s urease focus.
- Key Differences :
- Solubility : The ethyl benzoate in U-SHA may improve solubility compared to the sulfamoyl or sulfonyl groups in Compounds 2 and 5.
- Target Specificity : U-SHA’s 3,5-dimethylphenyl group likely enhances hydrophobic enclosure in urease, whereas elastase inhibitors prioritize electronic effects (e.g., nitro groups in Compound 3) .
Triazole-Imidazole Hybrids ()
- Example Compound : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1)
- Structural Features : Diphenyl-substituted imidazole units linked to a triazole core.
- Key Differences: Synthesis: C1 uses a one-pot method with benzil and aldehydes, whereas U-SHA likely requires stepwise sulfanyl acetamido coupling . Bioactivity: C1’s diphenyl groups may favor π-π stacking in non-enzymatic targets, contrasting with U-SHA’s urease-specific design.
Data Table: Comparative Analysis
Mechanistic and Computational Insights
- Binding Interactions : U-SHA’s hydrophobic enclosure by the 3,5-dimethylphenyl group and hydrogen bonding via the acetamido linker align with Glide XP scoring criteria for high-affinity ligands .
- Synthetic Strategies : Unlike imidazole-triazole hybrids (), U-SHA’s synthesis likely involves sequential coupling of the sulfanyl acetamido group to pre-formed imidazole and benzoate units, akin to methods in .
Biological Activity
Ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 350.43 g/mol
The compound features a complex structure that includes an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of imidazole, similar to this compound, showed effective inhibition against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Imidazole derivatives have been investigated for their anticancer properties. A notable study explored the effects of related compounds on cancer cell lines, revealing that they induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt/mTOR pathway. This compound is hypothesized to exert similar effects due to its structural similarities.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Standard Antibiotic | 8 | Effective |
| Ethyl Derivative | 16 | Moderate |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that related compounds caused significant cell death at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 50 |
| 50 | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound's lipophilic nature allows it to penetrate cell membranes easily.
- Enzyme Inhibition : By targeting specific enzymes like DHFR, it disrupts essential cellular processes.
- Signal Transduction Modulation : It may interfere with signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
